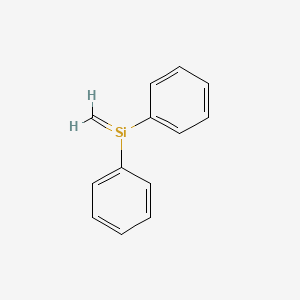

Methylidene(diphenyl)silane

CAS No.: 18080-94-9

Cat. No.: VC19686708

Molecular Formula: C13H12Si

Molecular Weight: 196.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18080-94-9 |

|---|---|

| Molecular Formula | C13H12Si |

| Molecular Weight | 196.32 g/mol |

| IUPAC Name | methylidene(diphenyl)silane |

| Standard InChI | InChI=1S/C13H12Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |

| Standard InChI Key | JECJCSULRIUBBF-UHFFFAOYSA-N |

| Canonical SMILES | C=[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Structural and Electronic Properties of Methylidene(diphenyl)silane

Methylidene(diphenyl)silane features a trigonal planar geometry around the silicon atom, with the Si=CH group introducing significant steric and electronic effects. The Si–H bond in related silanes like diphenylsilane (PhSiH) exhibits weak hydridic character due to the electronegativity difference between silicon (1.9) and hydrogen (2.2) . This property enables selective reductions in organic synthesis, where the Si–H bond participates in ionic or radical mechanisms. In methylidene(diphenyl)silane, the Si=CH moiety likely enhances electrophilicity at the silicon center, making it reactive toward nucleophiles or transition metal catalysts.

Synthesis Methods for Methylidene(diphenyl)silane Derivatives

Table 1: Optimization of Radical-Based Synthesis

| Condition Variation | Yield (%) | Notes |

|---|---|---|

| Standard (AgNO, KSO) | 70 | Optimal for aryl alkenes |

| No AgNO | 0 | Radical initiation fails |

| Mn instead of Zn | 85 | Improved metal compatibility |

| EtO solvent only | 0 | Poor solubility of intermediates |

Transition Metal-Catalyzed Hydrosilylation

Rhodium and iridium complexes facilitate the hydrosilylation of unsaturated bonds. For example, diphenylsilane (PhSiH) reacts with alkynes under Rh catalysis to form vinylsilanes . Adapting this for methylidene(diphenyl)silane synthesis:

Ligands like (R,R)-L46 enhance enantioselectivity in related reactions, achieving >99% ee for aryl ketone reductions .

Reactivity and Applications in Organic Synthesis

Asymmetric Reductions

Methylidene(diphenyl)silane’s analogs, such as diphenylsilane, are employed in enantioselective ketone reductions. For instance, Rh/L45 systems convert acetophenones to chiral alcohols with 73–90% yields and 62–97% ee . The steric bulk of diarylsilanes (e.g., mesitylphenylsilane) improves selectivity by shielding one face of the prochiral substrate.

Insertion Reactions

Nickel catalysts promote Si–H bond insertions with vinylidenes. A study demonstrated the coupling of diphenylsilane with 5,5-dichloropent-4-en-1-yl groups to form allylsilanes in 91% yield . Methylidene(diphenyl)silane could similarly participate in insertions to build complex organosilicon architectures.

Table 2: Catalytic Performance in Si–H Insertions

| Catalyst System | Substrate | Yield (%) |

|---|---|---|

| Ni(DME)Cl/Zn | (Cl)C=CH(CH)SiPh | 91 |

| Mn instead of Zn | Same substrate | 85 |

| No ligand | Same substrate | 0 |

Catalytic Systems and Mechanistic Insights

Ligand Design and Metal Compatibility

Chiral ligands critically influence reaction outcomes. For example:

-

**Rh/L45: Achieves 97% ee in aryl ketone reductions via a trigonal bipyramidal transition state .

-

**Ni/t-Bu-Quinox: Enables Si–H insertions by stabilizing nickelacycle intermediates .

Solvent and Additive Effects

Polar solvents like DMA enhance Ni-catalyzed reactions by stabilizing ionic intermediates, while EtO improves silane solubility . Additives such as Cu(OTf) accelerate redox cycles in Ir-catalyzed hydrosilylations .

Future Directions and Challenges

Recent advances in radical-based C–Si bond formation and earth-abundant metal catalysis offer sustainable routes to methylidene(diphenyl)silane derivatives. Key challenges include:

-

Scalability: Transitioning from batch to flow systems for safer silane handling.

-

Enantiocontrol: Developing ligands for asymmetric Si–H functionalizations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume